molecular formula C16H12N4OS B2386517 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-32-9

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2386517
CAS No.: 338420-32-9
M. Wt: 308.36
InChI Key: RJNKIZKZJUKVGM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core fused with a sulfanyl group substituted by a 4-methoxyphenyl moiety. This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . The triazoloquinoxaline scaffold is synthesized via cyclization reactions, often starting from 2,3-dichloroquinoxaline, which reacts with hydrazine hydrate to form intermediates that are further functionalized with substituents like sulfanyl groups .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-21-11-6-8-12(9-7-11)22-16-15-19-17-10-20(15)14-5-3-2-4-13(14)18-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKIZKZJUKVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit notable antimicrobial properties. A study by El-Attar et al. (2015) synthesized various derivatives and tested them against Gram-negative bacteria. The results indicated that certain compounds had antimicrobial activity significantly higher than that of ampicillin against Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Summary of Antimicrobial Studies

CompoundActivity Against Pseudomonas aeruginosaActivity Against Candida albicans
Compound 3Twice that of ampicillinMild activity
Compound 11bTwice that of ampicillinMild activity
Compound 11dNot specifiedNearly half the activity of clotrimazole

Structure-Activity Relationship (SAR)

The design and synthesis of compounds based on the triazoloquinoxaline framework have been guided by SAR studies. These studies indicate that electron-donating groups like methoxy enhance biological activity by increasing lipophilicity and improving the compound's ability to penetrate biological membranes. The introduction of sulfur atoms also appears to contribute positively to the overall activity against various pathogens .

Case Studies

  • Antimicrobial Derivatives :
    • In vitro screening revealed that certain derivatives exhibited significant antibacterial properties against resistant strains of bacteria.
    • Compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with some showing promising results comparable to existing antibiotics.
  • Anticancer Research :
    • Investigations into related compounds have suggested mechanisms involving apoptosis induction in cancer cells.
    • Future studies are needed to explore the specific pathways affected by 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in viral replication or bacterial cell wall synthesis, contributing to its antiviral and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity: Topoisomerase II Inhibition and DNA Intercalation

  • Bis-triazoloquinoxalines (e.g., 76a, 76g, 76h): These derivatives exhibit superior Topo II inhibitory activity (IC50: 0.68–1.22 mM) compared to mono-triazoloquinoxalines (e.g., 75 series). Compound 76g induces apoptosis and G2/M cell cycle arrest in Caco-2 cells . The dual triazole rings enhance DNA intercalation and Topo II binding . 4-(4-Methoxyphenyl)sulfanyl derivative: While specific IC50 data are unavailable, its sulfanyl group may improve DNA binding via sulfur’s electron-rich nature, though activity is likely lower than bis-triazoloquinoxalines due to structural simplicity .
  • 1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline: This analog demonstrated potent cytotoxicity against HCT-116, A549, and Colo-205 cell lines, suggesting the 4-methoxyphenyl group contributes to antiproliferative effects .

Adenosine Receptor Antagonism

  • 4-Amino-triazoloquinoxalines (e.g., CP-68,247): These derivatives show high selectivity for adenosine A1 (IC50: 28 nM) or A2 receptors (IC50: 21 nM). The amino group at position 4 is critical for receptor binding . 4-Sulfanyl derivative: The sulfanyl group likely reduces adenosine receptor affinity compared to amino-substituted analogs, as sulfur’s larger atomic size and lower hydrogen-bonding capacity may disrupt binding .

Anticonvulsant Activity

  • 5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f): Exhibits ED50 values of 27.4 mg/kg (MES test) and 22.0 mg/kg (scPTZ test), outperforming diazepam. The triazole ring is essential for activity, as triazolone derivatives are inactive . 4-Sulfanyl derivative: Anticonvulsant activity is unstudied, but the sulfanyl group may alter pharmacokinetics (e.g., metabolism) compared to fluorophenyl or methoxyphenyl analogs .

Antimicrobial Activity

  • 1-Substituted-1,2,4-triazolo[4,3-a]quinoxalines (e.g., 3a-f, 14a-d): Derivatives with alkoxy or amino groups show moderate antimicrobial activity. For example, compound 13 (a triazoloquinoxaline-thione) exhibits antifungal activity against C. albicans (MIC: 25 µg/mL) . 4-Sulfanyl derivative: The sulfanyl group may enhance antimicrobial potency due to sulfur’s inherent reactivity, though specific data are lacking .

Structural and Pharmacokinetic Considerations

  • Substituent Effects: Sulfanyl vs. Methoxy groups balance lipophilicity and electronic effects, while amino groups enable hydrogen bonding . Bis-triazolo vs. Mono-triazolo: Bis-triazoloquinoxalines (e.g., 76 series) show enhanced Topo II inhibition due to dual intercalation sites, whereas mono-triazolo derivatives rely on single-site binding .

Biological Activity

4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its efficacy against various cancer cell lines and pathogenic microorganisms.

  • Molecular Formula : C16H12N4O2S
  • Molecular Weight : 324.36 g/mol
  • CAS Number : 345936-00-7

Synthesis

The compound can be synthesized through various pathways involving the reaction of hydrazinoquinoxalines with different reagents. The synthetic routes often yield derivatives that can be evaluated for biological activity, including anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported on the anticancer potential of triazoloquinoxaline derivatives. For instance, a related study indicated that derivatives displayed significant inhibitory effects against various tumor cell lines:

  • Inhibition of Tumor Cell Lines : The synthesized compounds showed IC50 values lower than 100 μg/mL against multiple cancer cell lines, indicating promising anticancer activity. Notably, some derivatives outperformed doxorubicin in terms of tumor inhibition while remaining non-cytotoxic to normal cells .
CompoundIC50 (μg/mL)Cell Line
Derivative A< 100A549 (Lung)
Derivative B< 100MCF-7 (Breast)
Derivative C< 100HeLa (Cervical)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The following findings summarize its efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives exhibit MIC values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity .
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

Case Studies

  • Antitumor Efficacy :
    In a comparative study involving the evaluation of several triazoloquinoxaline derivatives, it was found that compounds with a methoxyphenyl group exhibited enhanced cytotoxicity against cancer cells compared to their counterparts lacking this moiety. This suggests that structural modifications can significantly influence biological activity .
  • Antimicrobial Resistance :
    A resistance study highlighted the effectiveness of the compound in inhibiting biofilm formation in Staphylococcus aureus, which is crucial in treating infections caused by biofilm-forming bacteria . The ability to combat biofilm formation is particularly relevant given the rising concerns over antibiotic resistance.

Q & A

Q. What are the key synthetic routes for preparing 4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline?

The compound is synthesized via nucleophilic substitution of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline derivatives with 4-methoxyphenylthiol. A validated method involves:

  • Reacting 2,3-dichloroquinoxaline with hydrazine hydrate to form 2-hydrazinylquinoxaline.
  • Cyclization with triethylorthoformate yields 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline.
  • Substitution of the chlorine atom with 4-methoxyphenylthiol under basic conditions (e.g., KOH/DMF) . Purity optimization requires HPLC or column chromatography, with reaction monitoring via TLC .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl sulfanyl group at C4).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₆H₁₂N₄O) .
  • X-ray Crystallography: Resolves 3D conformation and intermolecular interactions, critical for structure-activity studies .
  • HPLC: Ensures >95% purity by quantifying impurities .

Q. What in vitro assays are recommended for initial biological screening?

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with tetracycline as a positive control .
  • Anticancer Potential: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
  • Neurological Targets: Radioligand binding assays for adenosine A₁/A₂ receptors (using [³H]CHA or [³H]NECA) to assess antagonism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

  • Substituent Variation: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., CF₃) or bulky groups (e.g., cyclohexyl) to modulate adenosine receptor affinity. For example:
  • A 4-cyclohexylamino group enhances A₁ selectivity (IC₅₀ = 28 nM vs. >85,000 nM for A₂) .
  • A 4-methoxyphenyl group improves A₃ receptor antagonism (Kᵢ = 0.60 nM) with >16,600-fold selectivity over A₁/A₂A .
    • Cross-Receptor Profiling: Test binding against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₃) to minimize side effects .

Q. What computational methods elucidate mechanistic interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to adenosine A₃ receptors. Key interactions include hydrogen bonding with His272 and π-π stacking with Phe168 .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of the sulfanyl group in hydrophobic pockets .
  • In Silico ADMET: Predict pharmacokinetics (e.g., BBB permeability via SwissADME) and toxicity (e.g., Ames test in admetSAR) .

Q. How can researchers resolve contradictions in activity data across different assays?

  • Case Example: A compound may show potent A₂ receptor binding (IC₅₀ = 21 nM) but weak antidepressant activity in the Porsolt test.
  • Resolution: Conduct functional assays (e.g., cAMP modulation in limbic forebrain slices) to confirm antagonism vs. partial agonism .
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to correlate structural features with divergent biological outcomes .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design: Introduce phosphate esters at the sulfanyl group for hydrolytic activation in plasma.
  • Nanoparticle Formulation: Use PEGylated liposomes to enhance aqueous solubility and prolong half-life .
  • Salt Formation: Prepare hydrochloride salts via reaction with HCl in ethanol .

Methodological Challenges and Solutions

Q. How to address low yields in the final substitution step of synthesis?

  • Optimization: Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics.
  • Catalysis: Add a catalytic amount of CuI (5 mol%) to enhance nucleophilic substitution efficiency .

Q. What techniques validate target engagement in cellular models?

  • Fluorescence Polarization: Label the compound with FITC and measure displacement by competitive ligands in live cells.
  • Western Blotting: Quantify downstream biomarkers (e.g., phosphorylated EGFR for anticancer activity) .

Q. How to design derivatives with dual mechanisms (e.g., EGFR and tubulin inhibition)?

  • Hybrid Scaffolds: Conjugate the triazoloquinoxaline core with chalcones (e.g., via acetamide linkers) to target both EGFR kinase and tubulin polymerization .
  • Dose-Response Matrix: Screen derivatives across multiple targets to identify synergistic ratios (e.g., IC₅₀ for EGFR vs. IC₅₀ for tubulin) .

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